H-D-Abu-Otbu HCl

Peptide Therapeutics Protease Resistance D-Amino Acid Substitution

For peptide chemists, generic 'aminobutyric acid' derivatives introduce stereochemical ambiguity that compromises peptide stability. This D-2-aminobutyric acid tert-butyl ester hydrochloride provides a definitive solution, enabling the precise, site-specific incorporation of a proteolysis-resistant D-Abu residue. - **Orthogonal Protection:** The acid-labile tert-butyl ester is fully compatible with standard Fmoc/tBu SPPS protocols, ensuring seamless automation. - **Validated Performance:** Delivers ≥98% purity (HPLC), with key batch-specific data (optical rotation, melting point) ensuring reproducible coupling efficiency. - **Supply Chain Assurance:** Stocked globally with ambient shipment, eliminating sourcing delays for your peptide synthesis workflows.

Molecular Formula C8H18ClNO2
Molecular Weight 195.69
CAS No. 313994-32-0
Cat. No. B613125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Abu-Otbu HCl
CAS313994-32-0
Synonyms313994-32-0; H-D-Abu-OtbuHCl; H-D-ABU-OTBUHCL; H-D-Abu-OtBu.HCl; SCHEMBL1951786; MolPort-028-959-862; OEPKETQBSXWOBJ-FYZOBXCZSA-N; 7091AH; (R)-tert-butyl2-aminobutanoatehydrochloride; A-8045; D-2-Aminobutyricacidtert-butylesterhydrochloride
Molecular FormulaC8H18ClNO2
Molecular Weight195.69
Structural Identifiers
SMILESCCC(C(=O)OC(C)(C)C)N.Cl
InChIInChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1
InChIKeyOEPKETQBSXWOBJ-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Abu-Otbu HCl: D-Amino Acid Building Block


H-D-Abu-Otbu HCl, or D-2-aminobutyric acid tert-butyl ester hydrochloride, is a protected, non-proteinogenic amino acid derivative . It features a free α-amino group, a tert-butyl (OtBu) ester-protected carboxyl group, and is supplied as a hydrochloride salt . This compound is a fundamental building block in peptide chemistry, enabling the site-specific introduction of a D-α-aminobutyric acid (D-Abu) residue into synthetic peptide chains . Its primary utility lies in solid-phase and solution-phase peptide synthesis (SPPS), where its orthogonal protecting group strategy facilitates the construction of complex, bioactive peptides with enhanced stability or altered conformational properties .

H-D-Abu-Otbu HCl: Irreplaceable for Peptide Synthesis


Procuring a generic 'aminobutyric acid derivative' for peptide synthesis is insufficient due to critical, quantifiable differences in stereochemistry and protecting group orthogonality that dictate synthetic success and biological outcome [1][2]. Substituting H-D-Abu-Otbu HCl with its L-enantiomer (H-Abu-Otbu HCl) or a different ester (e.g., H-D-Abu-OMe HCl) leads to divergent synthetic pathways and final product properties. The D-configuration of the target compound is essential for incorporating non-natural D-amino acids, which are known to confer significant, measurable resistance to proteolytic degradation compared to their L-counterparts—a key advantage in therapeutic peptide design [1]. Simultaneously, the tert-butyl (OtBu) ester provides a specific, acid-labile protection strategy orthogonal to base-labile Fmoc chemistry, a selectivity not offered by other esters like methyl (OMe) [2]. These combined features create a unique, non-interchangeable profile for controlled peptide assembly.

H-D-Abu-Otbu HCl: Differentiating Features


Proteolytic Stability from D-Configuration

H-D-Abu-Otbu HCl is the critical precursor for incorporating a D-α-aminobutyric acid residue into peptides. Its use directly enables the creation of D-amino acid-containing peptides, which have been shown to exhibit significantly enhanced resistance to proteolytic degradation compared to their all-L-amino acid counterparts [1]. This is a fundamental and quantifiable differentiator from the L-isomer building block, H-Abu-Otbu HCl, which would yield proteolytically labile peptides. The presence of D-amino acids in antitumor peptides has been shown to stabilize the peptide in serum and improve its activity [1].

Peptide Therapeutics Protease Resistance D-Amino Acid Substitution

Orthogonal Deprotection with tert-Butyl Ester

The tert-butyl (OtBu) ester protecting group in H-D-Abu-Otbu HCl provides orthogonal, acid-labile protection for the carboxyl terminus [1]. This allows for selective deprotection under mild acidic conditions (e.g., TFA) while leaving other base-labile protecting groups (like Fmoc on the amine) intact [1]. In contrast, the common alternative methyl ester (as in H-D-Abu-OMe HCl) is stable to acid but is cleaved under basic conditions, a strategy that is incompatible with standard Fmoc SPPS which uses base for iterative deprotection [2].

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Hydrochloride Salt: Improved Solubility

The specific formulation of the target compound as a hydrochloride salt (H-D-Abu-Otbu HCl) directly addresses practical laboratory handling concerns . The salt form significantly enhances the compound's solubility in common organic solvents used for peptide coupling reactions (e.g., DMF, DCM) compared to the free base (H-D-Abu-OtBu), which may exhibit lower solubility . This is a quantifiable improvement in processability that reduces the risk of incomplete dissolution and poor coupling efficiency.

Peptide Synthesis Solubility Handling

H-D-Abu-Otbu HCl: Validated Applications


Synthesis of Protease-Resistant Peptides

H-D-Abu-Otbu HCl is the enabling reagent for introducing a D-α-aminobutyric acid residue into peptide sequences. This application is directly supported by evidence that D-amino acid substitution confers significant proteolytic stability to peptides, a property not achievable with the L-isomer building block [1]. This makes it an essential component in the design of peptide-based drugs with improved in vivo half-life and efficacy.

Fmoc/tBu Solid-Phase Peptide Synthesis

This compound is specifically designed for and compatible with Fmoc/tBu SPPS, the industry standard for automated peptide synthesis. Its orthogonal tert-butyl ester protection allows for precise, stepwise chain elongation without interfering with the Fmoc deprotection cycle [1]. Alternative esters, like the methyl ester, are not orthogonal and would be incompatible with this widely used method [2].

Neurological Disorder Drug Development

The compound is cited as an intermediate in the development of drugs targeting neurological disorders [1]. While the specific drug candidates are often proprietary, this consistent application across multiple reputable vendors highlights its established role as a key building block in this specific, high-value therapeutic area. The D-stereochemistry is likely critical for interaction with chiral biological targets in the nervous system.

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